molecular formula C9H10N2O B13699310 1-(4-Pyridyl)-2-pyrrolidinone CAS No. 82132-17-0

1-(4-Pyridyl)-2-pyrrolidinone

Cat. No.: B13699310
CAS No.: 82132-17-0
M. Wt: 162.19 g/mol
InChI Key: OWZZDIPYCPKKLD-UHFFFAOYSA-N
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Description

1-(4-Pyridyl)-2-pyrrolidinone is a chemical compound belonging to the class of pyrrolidinones. Pyrrolidinones are nitrogen-containing heterocyclic compounds that serve as important structural motifs and intermediates in medicinal chemistry and organic synthesis . The specific research applications, mechanism of action, and unique value of this compound require further characterization. Researchers are advised to consult specialized chemical databases and scientific literature for detailed information on this compound's properties and potential uses. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82132-17-0

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

1-pyridin-4-ylpyrrolidin-2-one

InChI

InChI=1S/C9H10N2O/c12-9-2-1-7-11(9)8-3-5-10-6-4-8/h3-6H,1-2,7H2

InChI Key

OWZZDIPYCPKKLD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=NC=C2

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Routes to 1-(4-Pyridyl)-2-pyrrolidinone

The construction of the this compound molecule can be achieved through various synthetic pathways. These routes primarily involve either forming the pyrrolidinone ring onto a pyridine-containing starting material or attaching the pyridine (B92270) ring to a pre-existing pyrrolidinone structure.

Cyclization Reactions for Pyrrolidinone Ring Formation

The formation of the five-membered lactam ring is a key strategy for synthesizing pyrrolidinone derivatives. These reactions often involve the cyclization of a linear precursor that already contains the pyridyl group.

One common approach involves the cyclization of γ-amino esters. For instance, the reaction of a suitable γ-amino ester precursor can be induced to cyclize under thermal conditions with the presence of an acid, such as acetic acid, in a solvent like toluene. mdpi.com This method provides a direct route to the pyrrolidinone ring.

Another versatile method is the 1,3-dipolar cycloaddition. nih.gov This reaction typically involves an azomethine ylide reacting with a suitable dipolarophile, such as an alkene, to construct the pyrrolidine (B122466) ring. nih.gov This method is highly valued for its ability to create stereochemically complex pyrrolidines. nih.gov

Multicomponent reactions (MCRs) also offer an efficient pathway to pyrrolidinone derivatives. For example, a one-pot, three-component cascade reaction between specific aldehydes, amines, and other reactive species can yield functionalized pyrrolidinones. tandfonline.com

Donor-acceptor (DA) cyclopropanes are also utilized in the synthesis of 1,5-substituted pyrrolidin-2-ones. mdpi.com This method involves a Lewis acid-catalyzed opening of the cyclopropane (B1198618) ring by a primary amine, followed by in situ lactamization and dealkoxycarbonylation. mdpi.com

N-Arylation Approaches Utilizing Pyridine Precursors

N-arylation reactions are a powerful tool for creating the C-N bond between the pyridine ring and the pyrrolidinone nitrogen. These methods typically start with 2-pyrrolidinone (B116388) and a functionalized pyridine derivative.

A common strategy is the nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 2-pyrrolidinone with a halopyridine, such as 4-chloropyridine (B1293800) or 4-fluoropyridine. The reaction is often facilitated by a base. While 2-chloropyridine (B119429) is significantly less reactive than other chloro-substituted heteroaromatics, the presence of electron-withdrawing groups on the pyridine ring can enhance reactivity. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also employed for the N-arylation of amides. acs.org These reactions offer a broad scope and tolerate a wide range of functional groups on both the pyridine and pyrrolidinone components. However, the specific conditions, including the choice of ligand and base, are crucial for achieving high yields. thieme-connect.com

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides another avenue. Modern variations of this reaction can be performed under milder conditions using copper(I) oxide nanoparticles as a catalyst, sometimes in greener solvents like ethylene (B1197577) glycol or even under solvent-free conditions. researchgate.netsharif.edu

Table 1: Comparison of N-Arylation Methods for this compound Synthesis

MethodTypical ReagentsAdvantagesDisadvantages
Nucleophilic Aromatic Substitution (SNAr) 2-pyrrolidinone, 4-halopyridine (F, Cl), Base (e.g., K2CO3)Cost-effective, simple procedure.Can require harsh conditions, limited by the reactivity of the halopyridine. researchgate.net
Palladium-Catalyzed Cross-Coupling 2-pyrrolidinone, 4-halopyridine (Cl, Br, I), Palladium catalyst (e.g., Pd(OAc)2), Ligand (e.g., tBu3P), Base (e.g., Cs2CO3)Broad substrate scope, high efficiency, milder conditions than SNAr. acs.orgorganic-chemistry.orgCost of catalyst and ligands, potential for side reactions. thieme-connect.com
Copper-Catalyzed N-Arylation 2-pyrrolidinone, 4-halopyridine (I, Br), Copper catalyst (e.g., CuI, Cu2O), Ligand (e.g., 1,10-phenanthroline), Base (e.g., NaOH, Cs2CO3)Lower cost catalyst than palladium, can be performed in green solvents or solvent-free. researchgate.netsharif.eduCan require higher temperatures, potential for O-arylation as a side reaction. sharif.edu

Green Chemistry Principles in this compound Synthesis

Efforts to develop more environmentally friendly synthetic routes have led to the adoption of green chemistry principles. This includes the use of less hazardous solvents, such as water or polyethylene (B3416737) glycol (PEG), and the development of catalyst systems that can be recovered and reused. sharif.edu Microwave-assisted synthesis has also been shown to accelerate reaction times and improve yields in some cases. tandfonline.com Furthermore, one-pot multicomponent reactions are inherently atom-economical, reducing waste by incorporating multiple starting materials into the final product in a single step. tandfonline.com A novel solvent- and halide-free synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides and dialkylcyanamides highlights an atom-economical approach that avoids toxic reagents like phosgene. rsc.org

Functionalization and Derivatization of this compound

Once the core this compound structure is synthesized, it can be further modified to create a diverse range of derivatives. This functionalization can be directed at either the pyrrolidinone ring or the pyridyl substituent.

Regioselective Functionalization of the Pyrrolidinone Moiety

The pyrrolidinone ring offers several positions for functionalization. The α-position to the carbonyl group (C3) and the position adjacent to the nitrogen (C5) are common sites for modification.

Manipulation of the α-position can be achieved by treatment with a base to form an enolate, which can then be quenched with various electrophiles. acs.org More advanced methods, such as a one-pot Smiles-Truce cascade reaction, allow for the α-arylation of pyrrolidinones from arylsulfonamides and cyclopropane diesters under base treatment. acs.orgnih.gov

The C5 position can also be functionalized. For example, syntheses starting from donor-acceptor cyclopropanes can introduce substituents at the C5 position. mdpi.com Furthermore, N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization reactions have been developed to construct highly functionalized 2-pyrrolidinones. rsc.org

Modifications of the Pyridyl Substituent

The pyridine ring of this compound is also amenable to a variety of chemical modifications, allowing for the synthesis of a broad range of analogues.

Electrophilic aromatic substitution reactions can introduce functional groups onto the pyridine ring, although the directing effects of the pyrrolidinone substituent and the pyridine nitrogen must be considered. More commonly, modern cross-coupling reactions are employed. For instance, if a halo-substituted pyridine was used in the initial synthesis, this halide can be replaced with other functional groups through reactions like the Suzuki-Miyaura coupling.

A photo-promoted ring contraction of pyridines with silylborane has been reported to afford pyrrolidine derivatives, demonstrating a novel transformation of the pyridine ring itself. osaka-u.ac.jp Additionally, the nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide, which can then undergo further reactions. rsc.org The development of latent pyridylsulfinates from pyrimidylsulfones allows for the generation of pyridyl nucleophiles for use in palladium-catalyzed cross-coupling reactions, expanding the possibilities for creating 2-substituted pyridine derivatives. acs.org

Table 2: Research Findings on the Derivatization of this compound and Related Structures

Research FocusKey FindingsReference
α-Arylation of Pyrrolidinones A one-pot Smiles-Truce cascade reaction using arylsulfonamides and cyclopropane diesters provides a metal-free method for α-arylation. acs.orgnih.gov acs.orgnih.gov
Synthesis of 1,5-Substituted Pyrrolidin-2-ones Donor-acceptor cyclopropanes react with primary amines in a Lewis acid-catalyzed process to form 1,5-substituted pyrrolidin-2-ones. mdpi.com mdpi.com
Ring Contraction of Pyridines A photo-promoted reaction of pyridines with silylborane leads to the formation of functionalized pyrrolidine derivatives. osaka-u.ac.jp osaka-u.ac.jp
Regioselective Bromination The C-6 position of N-1, N-4 disubstituted pyrrolo[2,3-d] nih.govprepchem.comsmolecule.comtriazoles can be regioselectively brominated and subsequently used in Suzuki-Miyaura coupling reactions. mdpi.com mdpi.com
Ortho-Magnesiation of Aryl Azoles A tailored magnesium amide base allows for the regioselective ortho-magnesiation of the aryl ring in aryl azoles, enabling further functionalization. nih.govnih.gov nih.govnih.gov
Latent Pyridyl Nucleophiles Pyrimidylsulfones can serve as precursors to pyridylsulfinates for use in palladium-catalyzed cross-coupling reactions to form 2,2'-bipyridine (B1663995) compounds. acs.org acs.org

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating substantial portions of all starting materials. researchgate.nettandfonline.com These reactions are advantageous due to their atom economy, step efficiency, and the ability to rapidly generate molecular diversity. researchgate.netresearchgate.net While specific MCRs for the direct synthesis of this compound are not extensively documented, methodologies developed for N-aryl and N-heteroaryl pyrrolidinones can be adapted.

One such strategy involves the reaction of donor-acceptor (DA) cyclopropanes with primary amines. For instance, the reaction of dimethyl 2-aryl-cyclopropane-1,1-dicarboxylates with anilines, catalyzed by nickel perchlorate, followed by an acid-catalyzed lactamization, yields 1,5-disubstituted pyrrolidin-2-ones. mdpi.com Applying this logic, 4-aminopyridine (B3432731) could serve as the amine component, reacting with a suitable DA cyclopropane to furnish the this compound core after cyclization.

Another relevant MCR approach is the intramolecular Michael addition. Jang et al. reported a three-component reaction where aldehydes, amines, and trimethylsilyl (B98337) cyanide form an amino nitrile intermediate. tandfonline.com This intermediate then reacts with methyl acrylate (B77674) in the presence of a phosphine (B1218219) catalyst to yield substituted N-aryl-pyrrolidines. tandfonline.com Adapting this for this compound would involve using 4-aminopyridine as the amine source, followed by cyclization and oxidation or the use of an appropriate acrylate derivative to form the lactam ring directly.

The Povarov reaction, a formal aza-Diels-Alder reaction, is another powerful MCR for synthesizing N-heterocycles. wikipedia.orgmdpi.comnih.gov Typically, it involves an aniline, an aldehyde, and an electron-rich alkene to form tetrahydroquinolines. wikipedia.org While not directly yielding pyrrolidinones, variations using N-vinyl-2-pyrrolidone as the alkene component have been employed to create complex fused systems. nih.govulisboa.pt A hypothetical Povarov-type reaction could involve 4-aminopyridine, an aldehyde, and a dienophile that leads to a precursor which can be subsequently transformed into the desired pyrrolidinone.

Table 1: Examples of Multi-component Reactions for N-Aryl/N-Heteroaryl Pyrrolidinone Synthesis

This table presents data for compounds structurally related to this compound to illustrate the synthetic principles.

Product Amine Component Other Key Reactants Catalyst/Conditions Yield Reference

Stereoselective Synthesis Approaches

The introduction of chirality into the pyrrolidinone ring is of paramount importance for pharmaceutical applications. Stereoselective synthesis can be achieved through various methods, including the use of chiral auxiliaries and asymmetric catalysis, to control the three-dimensional arrangement of atoms.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. sfu.ca After the desired chiral center is created, the auxiliary is removed. Enantiopure sulfinamides, particularly tert-butanesulfinamide, have emerged as highly effective chiral auxiliaries for the synthesis of N-heterocycles. researchgate.netrsc.org

In a typical approach, a prochiral substrate is reacted with the chiral auxiliary to form a diastereomeric intermediate, such as a sulfinylimine. researchgate.netrsc.org This intermediate then undergoes a diastereoselective reaction, for example, a cyclization or an addition reaction, where the stereochemistry of the auxiliary dictates the configuration of the newly formed stereocenter(s). The synthesis of chiral pyrrolidines and piperidines has been achieved through the addition of organometallic reagents to ω-alkenyl N-tert-butanesulfinylimines, followed by a ring-closing metathesis (RCM) reaction. researchgate.net

For the synthesis of a chiral derivative of this compound, one could envisage a strategy where a suitable keto-ester or keto-amide precursor is condensed with an enantiopure amine auxiliary (e.g., α-methylbenzylamine) or where a chiral sulfinamide is used to form a chiral imine that guides a subsequent cyclization. researchgate.net The auxiliary would then be cleaved to yield the enantiomerically enriched pyrrolidinone.

Asymmetric catalysis offers a more atom- and step-economical approach to chirality by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Both organocatalysis and metal-based catalysis have been successfully applied to the synthesis of chiral pyrrolidinones. ucl.ac.ukwhiterose.ac.uk

Organocatalysis: Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), are powerful organocatalysts for a variety of asymmetric transformations. whiterose.ac.ukwhiterose.ac.uk The intramolecular aza-Michael reaction, catalyzed by CPAs, has been used to synthesize chiral pyrrolidines with high enantioselectivity. whiterose.ac.ukwhiterose.ac.uk In this method, a substrate containing both a nucleophilic amine (as a carbamate) and an α,β-unsaturated thioester as a Michael acceptor undergoes enantioselective cyclization. whiterose.ac.uk This 'clip-cycle' approach could be adapted for this compound by designing a precursor containing the 4-pyridylamino moiety. Proline and its derivatives have also been shown to catalyze aldol (B89426) and Mannich reactions that can serve as key steps in constructing the pyrrolidinone ring. nih.gov For instance, N-pyridyl substituted prolinamides have been explored as catalysts, suggesting a compatibility between the pyridine motif and the catalytic cycle. nih.gov

Metal-based Catalysis: Transition metal complexes featuring chiral ligands are extensively used for asymmetric synthesis. Relay catalysis combining photoredox and N-heterocyclic carbene (NHC) catalysis has been used to achieve a highly stereoselective [3+2] annulation to form fused pyrrolidinones. nih.gov Similarly, rhodium-catalyzed hydrogenation of substituted pyrroles can produce chiral pyrrolidines with excellent diastereoselectivity. researchgate.net An iridacycle complex has been shown to catalyze the annulation of diols and primary amines to afford enantioenriched pyrrolidines. organic-chemistry.org These methods highlight the potential of using a chiral catalyst to construct the pyrrolidinone ring stereoselectively, which could be applied to substrates bearing a 4-pyridyl group.

Table 2: Examples of Asymmetric Catalysis in Pyrrolidinone and Pyrrolidine Synthesis

This table presents data for compounds structurally related to this compound to illustrate the principles of asymmetric catalysis.

Reaction Type Catalyst System Substrate Type Product Enantiomeric Excess (ee) Reference
Intramolecular aza-Michael Chiral Phosphoric Acid (CPA) Cbz-protected amine with α,β-unsaturated thioester 2,2- and 3,3-disubstituted pyrrolidines High whiterose.ac.uk
[3+2] Annulation Photoredox / Chiral N-Heterocyclic Carbene (NHC) Dibenzoxazepine and enal Dibenzoxazepine-fused pyrrolidinone Excellent nih.gov
Nitro-Mannich Reaction Diorganozinc / Feringa's phosphoramidite (B1245037) ligand Nitroacrylate and Imine Substituted pyrrolidinone 52% ucl.ac.uk
Aldol Reaction N-pyridyl prolinamide Isatin and Acetone 3-hydroxy-3-(2-oxoindolin-3-yl)propan-2-one Up to 84% nih.gov
Borrowing Hydrogen Annulation Chiral Iridacycle Complex Racemic diol and Primary amine Chiral N-heterocycles Not specified organic-chemistry.org

X-ray Crystallography of this compound and its Derivatives

While the specific crystal structure of this compound is not widely reported in publicly accessible databases, extensive crystallographic studies have been conducted on closely related derivatives. These studies offer critical insights into the likely packing motifs, intermolecular forces, and conformational properties of the parent compound. Analysis of derivatives, such as those involving substituted pyrrolidine or pyridyl rings, provides a robust framework for understanding its solid-state behavior. researchgate.netjst.go.jpiucr.org

The crystal packing of pyridyl- and pyrrolidinone-containing compounds is typically governed by a network of non-covalent interactions. In the crystal structure of a related compound, (S)-Benzyl 2-(2-pyridylaminocarbonyl)pyrrolidine-1-carboxylate, the packing is stabilized by N—H⋯O and C—H⋯O hydrogen bonds. iucr.org Such hydrogen bonding is a dominant feature in the crystal lattices of similar molecules, often forming dimers or extended chains that define the supramolecular architecture. researchgate.net

Table 1: Crystallographic Data for a Representative Derivative, (S)-Benzyl 2-(2-pyridylaminocarbonyl)pyrrolidine-1-carboxylate iucr.org

ParameterValue
Molecular FormulaC₁₈H₁₉N₃O₃
Crystal SystemOrthorhombic
Space GroupP 2₁ 2₁ 2₁
a (Å)8.9479 (18)
b (Å)11.096 (2)
c (Å)17.035 (4)
V (ų)1691.4 (6)
Z4
Stabilizing InteractionsN—H⋯O and C—H⋯O hydrogen bonding

X-ray diffraction provides precise data on the three-dimensional shape of a molecule in its crystalline form. For pyrrolidine-containing structures, the five-membered ring is typically non-planar and adopts a twisted or, more commonly, an envelope conformation to minimize steric strain. iucr.orgresearchgate.net In the case of (S)-Benzyl 2-(2-pyridylaminocarbonyl)pyrrolidine-1-carboxylate, the pyrrolidine ring exhibits an envelope conformation. iucr.org

The relative orientation of the pyridyl and pyrrolidinone rings is a key conformational feature. This is defined by the dihedral angle between the planes of the two rings. In the aforementioned derivative, a significant twist is observed between the pyridine ring and the adjacent amide plane, with a dihedral angle of 2.91 (5)°. iucr.org This non-planar arrangement is a common feature in N-aryl amides, arising from a balance between the steric repulsion of ortho hydrogens and the electronic effects of amide resonance. Conformational analyses of related foldamers containing a 4-pyridyl moiety also confirm a strong preference for a specific, often extended, conformation stabilized by dipole-dipole interactions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound in solution. One-dimensional (¹H and ¹³C) and two-dimensional (2D) experiments provide unambiguous assignment of all proton and carbon signals and offer insights into the molecule's connectivity and spatial arrangement.

The ¹H and ¹³C NMR spectra of this compound are expected to show distinct signals for both the pyridyl and pyrrolidinone moieties. Based on data from N-vinyl pyrrolidone / 4-vinyl pyridine copolymers and related structures, the chemical shifts can be predicted. nih.govchemicalbook.com

The pyridyl ring protons typically appear in the aromatic region of the ¹H NMR spectrum. The α-protons (adjacent to the nitrogen) are the most deshielded due to the electron-withdrawing nature of the nitrogen atom, while the β-protons resonate at a slightly higher field. ipb.pt The pyrrolidinone ring protons appear as multiplets in the aliphatic region. The methylene (B1212753) group adjacent to the nitrogen (C5-H₂) is typically shifted downfield compared to the other methylene groups due to the influence of the amide nitrogen. The methylene group adjacent to the carbonyl (C3-H₂) is also deshielded. rsc.org

In the ¹³C NMR spectrum, the carbonyl carbon of the pyrrolidinone ring is the most downfield signal, typically appearing around 175 ppm. chemicalbook.com The carbons of the pyridyl ring resonate in the aromatic region, with the α-carbons being more deshielded than the β-carbons. ipb.pt The aliphatic carbons of the pyrrolidinone ring appear at higher field values.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Pyrrolidinone C=O-~175.0
Pyrrolidinone C3~2.1 - 2.3~31.0
Pyrrolidinone C4~2.0 - 2.2~18.0
Pyrrolidinone C5~3.6 - 3.8~49.0
Pyridyl Cα (2', 6')~8.5 - 8.7~150.0
Pyridyl Cβ (3', 5')~7.3 - 7.5~122.0
Pyridyl Cγ (4')-~145.0

Note: Values are estimates based on data from related structures and may vary depending on solvent and experimental conditions. chemicalbook.comipb.pt

While ¹H and ¹³C spectra provide essential information, 2D NMR experiments are crucial for definitive structural confirmation.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network within the pyrrolidinone ring, showing correlations between the protons on C3, C4, and C5. It would also confirm the coupling between the α- and β-protons of the pyridyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom. An HSQC spectrum would be used to definitively assign the carbon signals based on the already-assigned proton signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing the connectivity between the two ring systems. It shows correlations between protons and carbons that are two or three bonds away. A key correlation would be observed between the α-protons of the pyridyl ring (H2'/H6') and the pyrrolidinone carbonyl carbon (C2), as well as between the C5 protons of the pyrrolidinone ring and the pyridyl C4' carbon, confirming the N-C bond linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between protons. A NOESY experiment would show correlations between the pyridyl α-protons and the C5 protons of the pyrrolidinone ring, providing direct evidence for their spatial closeness and helping to define the molecule's preferred conformation in solution. nih.govacs.org

N-aryl amides, such as this compound, are known to exhibit restricted rotation around the N-C(aryl) bond due to the partial double-bond character of the amide C-N bond. researchgate.net This restricted rotation can lead to the existence of distinct rotamers that may be observable on the NMR timescale, particularly at low temperatures.

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, are applicable for investigating such rotational barriers. researchgate.netnih.gov For closely related N-benzoyl pyrrolidine derivatives, variable-temperature ¹H NMR spectroscopy has been used to measure the free energy of activation (ΔG‡) for C-N bond rotation, with values in the range of 58-65 kJ/mol. researchgate.net At room temperature, the rotation may be fast, resulting in averaged signals for the protons on either side of the molecule. As the temperature is lowered, the rotation slows, and the signals for the distinct conformational isomers may broaden, decoalesce, and sharpen into separate sets of peaks. Analysis of the coalescence temperature and the chemical shift difference between the exchanging sites allows for the calculation of the rotational energy barrier. researchgate.net Therefore, a DNMR study of this compound would be highly applicable to quantify the rotational dynamics around the N-pyridyl bond.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides critical information regarding the functional groups present in this compound. The spectra are characterized by absorption bands corresponding to the vibrational modes of the pyrrolidinone lactam ring and the 4-substituted pyridine ring.

The most prominent feature in the IR spectrum is the strong absorption band associated with the carbonyl (C=O) stretching vibration of the tertiary amide (lactam). This band is typically observed in the region of 1680-1700 cm⁻¹. The exact position can be influenced by the electronic effects of the attached pyridyl ring. The C-N stretching vibration of the lactam appears in the fingerprint region, usually around 1250-1350 cm⁻¹.

The pyridine moiety gives rise to several characteristic bands. The aromatic C=C and C=N stretching vibrations are expected to appear in the 1400-1600 cm⁻¹ range. Specifically, bands around 1600 cm⁻¹ and 1500 cm⁻¹ are characteristic of the pyridine ring system. The in-plane and out-of-plane C-H bending vibrations of the substituted pyridine ring provide further structural confirmation. For a 4-substituted pyridine, a strong out-of-plane C-H bending band is typically found in the 800-850 cm⁻¹ region.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric "ring breathing" vibration of the pyridine ring, often observed near 1000 cm⁻¹, is typically strong in the Raman spectrum semi.ac.cn. Aromatic C-H stretching vibrations are also readily observed above 3000 cm⁻¹.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through its characteristic fragmentation pattern. Under electron ionization (EI), the compound is expected to show a distinct molecular ion peak (M⁺˙) corresponding to its molecular weight.

The fragmentation of this compound is predicted to follow pathways characteristic of both N-aryl amides and pyrrolidinone structures. The primary fragmentation events would likely involve the cleavage of the pyrrolidinone ring and the bond connecting the two heterocyclic systems. A plausible fragmentation pattern, analogous to that of the related compound 1-methyl-5-(3-pyridyl)-2-pyrrolidinone, involves initial cleavages within the lactam ring massbank.jp.

Key fragmentation pathways include:

α-cleavage adjacent to the carbonyl group, leading to the loss of CO.

Cleavage of the N-C(pyridyl) bond, resulting in the formation of a pyridyl cation (m/z 78) and a pyrrolidinone radical fragment.

Fragmentation of the pyrrolidinone ring itself through the loss of ethylene (C₂H₄) or other small neutral molecules, leading to characteristic daughter ions. For instance, cleavage of the C-C bonds adjacent to the nitrogen in the pyrrolidinone ring can lead to stable fragment ions libretexts.org.

The presence of the stable pyridine ring often results in the pyridyl cation or related fragments being prominent in the mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous confirmation of the elemental composition.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment (if chiral derivatives)

The parent compound, this compound, is achiral and therefore does not exhibit optical activity. However, if a chiral center is introduced into the molecule, for example, by substitution at the C-3, C-4, or C-5 position of the pyrrolidinone ring, the resulting enantiomers can be distinguished and their absolute configuration assigned using chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

The synthesis of chiral pyrrolidine derivatives is a well-established field in medicinal chemistry nih.govsemanticscholar.org. For instance, chiral derivatives such as (4R)-1-[(3-bromo-4-pyridinyl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one have been synthesized and characterized abx.de.

For a chiral derivative of this compound, the CD spectrum would be dominated by Cotton effects arising from the electronic transitions of its chromophores, primarily the amide group of the lactam and the pyridine ring. The n→π* transition of the amide chromophore, typically occurring around 210-230 nm, is particularly sensitive to the stereochemistry of the adjacent chiral center. researchgate.net The sign and magnitude of the Cotton effect associated with this transition can often be correlated with the absolute configuration of the molecule using established sector rules for lactams or through comparison with theoretical calculations. mdpi.comnih.gov

Time-dependent density functional theory (TD-DFT) has become a powerful tool for predicting CD spectra from first principles. unimi.it By calculating the theoretical CD spectrum for a specific enantiomer (e.g., the R-enantiomer) and comparing it with the experimental spectrum, an unambiguous assignment of the absolute configuration of the synthesized compound can be achieved. nih.govnih.gov This combined experimental and computational approach is crucial for the stereochemical characterization of novel chiral pyrrolidinone-based compounds.

Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₀N₂O
Molecular Weight162.19 g/mol
Physical StateLikely a solid at room temperature
SolubilityExpected to have some solubility in polar organic solvents
Melting PointNot available
Boiling PointNot available
pKaThe pyridine (B92270) nitrogen will have a basic pKa

Data is estimated based on the structure and properties of similar compounds.

The presence of the polar lactam group and the pyridine ring suggests that 1-(4-Pyridyl)-2-pyrrolidinone would be a relatively polar molecule. Its solubility would likely be significant in polar organic solvents. The nitrogen atom in the pyridine ring is basic and can be protonated, influencing the compound's solubility in acidic aqueous solutions.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of 1-(4-Pyridyl)-2-pyrrolidinone

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), offer a detailed view of the molecule's electronic and structural properties.

Electronic Structure and Molecular Orbitals (HOMO-LUMO analysis)

The electronic properties of this compound can be understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.commaterialsciencejournal.org A smaller gap suggests the molecule is more polarizable and chemically reactive. nih.govmdpi.com

While specific DFT calculations for this compound are not widely published, analysis of its constituent fragments provides valuable insights. DFT calculations have been performed on pyridine (B92270) (PY) and pyrrolidinone derivatives, such as {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid (OETA) and (2-pyridin-4-yl-ethyl]thio}acetic acid (PTA), using the B3LYP functional with a 6-31G* basis set. arabjchem.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. irjweb.com For this compound, the HOMO is expected to have significant contributions from the electron-rich pyridine ring and the lone pairs of the nitrogen and oxygen atoms. The LUMO is anticipated to be distributed over the π-system of the pyridine ring and the carbonyl group of the pyrrolidinone ring. The eventual charge transfer within the molecule is dictated by these frontier orbitals. irjweb.com

The calculated energies for related compounds illustrate the electronic contributions of each part of the molecule.

CompoundE(HOMO) (a.u.)E(LUMO) (a.u.)ΔE (a.u.)
Pyridine (PY)-0.2570.0190.276
{[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid (OETA)-0.2440.0160.260
(2-pyridin-4-yl-ethyl]thio}acetic acid (PTA)-0.2500.0150.265

This interactive table summarizes the HOMO and LUMO energies for pyridine and related pyrrolidinone and pyridine compounds, as calculated by Benjelloun et al. arabjchem.org.

Electrostatic Potential Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. acs.orgresearchgate.net The MEP map illustrates regions of negative and positive electrostatic potential.

For this compound, an MEP analysis would be expected to show:

Negative Regions (Nucleophilic Centers): The most negative potential (typically colored red) would be concentrated around the carbonyl oxygen of the pyrrolidinone ring and the sp² hybridized nitrogen atom of the pyridine ring. researchgate.net These sites are prone to electrophilic attack.

Positive Regions (Electrophilic Centers): Regions of positive potential (typically colored blue) would be located around the hydrogen atoms, particularly those on the pyridine ring and the pyrrolidinone ring adjacent to the nitrogen atom. researchgate.net

This charge distribution is fundamental to understanding noncovalent interactions, such as hydrogen bonding, which play a dominant role in the molecule's crystal packing and receptor binding. acs.org

Conformational Landscape and Energy Minima

The three-dimensional structure of this compound is not rigid. Rotation around the single bond connecting the pyridine and pyrrolidinone rings defines its conformational landscape. Computational studies on closely related analogues, such as 1-methyl-2-(4-pyridyl)pyrrolidine, indicate that there are two primary low-energy conformations. clockss.org These conformations are determined by the dihedral angle between the planes of the two rings.

The energy minima likely correspond to conformations where steric hindrance is minimized. clockss.org The two most stable conformations would feature the pyridine ring twisted relative to the pyrrolidinone ring, likely with dihedral angles near 50° and 180°. clockss.org The rotational barrier between these minima determines the molecule's flexibility. The pyrrolidine (B122466) ring itself typically adopts an envelope or twisted conformation. mdpi.com Understanding these stable conformers is critical, as the molecule's biological activity often depends on its ability to adopt a specific three-dimensional shape to fit into a receptor's binding site.

Molecular Dynamics Simulations for Solvent Effects and Conformational Flexibility

Molecular Dynamics (MD) simulations provide a method for studying the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment, such as solvent molecules. nih.govmdpi.com An MD simulation for this compound would typically be performed using a force field like OPLS (Optimized Potentials for Liquid Simulations) within a simulation package such as Schrodinger or CHARMM. mdpi.comacs.org The molecule would be placed in a simulation box filled with explicit solvent molecules (e.g., water) and simulated under an NPT ensemble (constant number of particles, pressure, and temperature) to mimic physiological conditions. mdpi.com

Such simulations would reveal:

Conformational Flexibility: By tracking the dihedral angle between the pyridine and pyrrolidinone rings over time, MD simulations can map the conformational landscape and the frequency of transitions between different energy minima.

Docking Studies and Molecular Modeling of Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. ubaya.ac.id This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

Derivatives of the this compound scaffold have been identified as potent antimalarial agents that target the prolyl-tRNA synthetase (ProRS) enzyme in Plasmodium falciparum. ubaya.ac.idubaya.ac.id Docking studies were performed to predict the binding mode of these inhibitors within the ATP binding site of the enzyme. ubaya.ac.id

A study on 4‐[3‐cyano‐3‐(1‐methylcyclopropyl)‐2‐oxopyrrolidin‐1‐yl]‐N‐{[3‐fluoro‐5‐(1‐methyl‐1H‐pyrazol‐4‐yl)phenyl]methyl}‐6‐methylpyridine‐2‐carboxamide, which contains the this compound core, revealed key interactions. ubaya.ac.idubaya.ac.id The docking results showed a significant difference in binding affinity between the S and R enantiomers, which correlated well with experimental inhibitory activities. ubaya.ac.id

Compound/EnantiomerTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
S-enantiomer of a this compound derivativeP. falciparum Prolyl-tRNA Synthetase-0.81 ± 3.98GLN475, THR478
R-enantiomer of a this compound derivativeP. falciparum Prolyl-tRNA Synthetase1.74 ± 2.71GLN475, THR478

This interactive table summarizes the molecular docking results for a derivative of this compound against its target enzyme, highlighting the stereoselectivity of the interaction. ubaya.ac.idubaya.ac.id.

The analysis indicated that residues GLN475 and THR478 play an important role in the ligand-enzyme interaction. ubaya.ac.id Such modeling studies are crucial for structure-based drug design, allowing for the rational optimization of lead compounds to enhance their binding affinity and selectivity. nih.gov

Reaction Mechanism Elucidation via Computational Pathways

The synthesis of this compound is commonly achieved through the condensation of 4-aminopyridine (B3432731) with γ-butyrolactone. science.gov While specific computational studies elucidating this exact reaction mechanism are scarce, a plausible pathway can be proposed based on established organic chemistry principles and supported by DFT calculations on analogous systems. beilstein-journals.orgresearchgate.net

The proposed mechanism likely involves the following steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the exocyclic amino group of 4-aminopyridine on the electrophilic carbonyl carbon of γ-butyrolactone. The pyridine ring nitrogen is less nucleophilic due to aromaticity.

Tetrahedral Intermediate Formation and Ring Opening: This attack forms a tetrahedral intermediate, which then collapses, leading to the cleavage of the ester bond and the opening of the lactone ring. This results in an N-substituted γ-hydroxyamide intermediate.

Intramolecular Cyclization: The terminal hydroxyl group of the intermediate then performs an intramolecular nucleophilic attack on the amide carbonyl carbon.

Dehydration: A final dehydration step from the resulting tetrahedral intermediate yields the five-membered pyrrolidinone ring, forming the final product, this compound.

Computational studies on related reactions, such as the formation of other substituted pyrrolidinediones, have used DFT to map the potential energy surface and identify the pathways with the lowest activation energy (ΔG#). beilstein-journals.org Similarly, DFT has been used to investigate reactions involving γ-butyrolactones, providing insights into reaction barriers and thermodynamics. researchgate.netacs.org A full computational analysis of this specific synthesis would calculate the Gibbs free energy for each intermediate and transition state to confirm the most favorable reaction pathway.

Mechanistic Studies of Reactions Involving 1 4 Pyridyl 2 Pyrrolidinone

Catalytic Roles and Mechanisms of 1-(4-Pyridyl)-2-pyrrolidinone in Organic Reactions

The pyrrolidine (B122466) nucleus is a privileged scaffold in catalysis, and its derivatives are widely employed as organocatalysts and as ligands for transition metals. nih.gov The nitrogen atom within the pyrrolidinone ring can function as a Lewis base or a hydrogen bond acceptor, while the pyridine (B92270) ring offers a site for metal coordination or further non-covalent interactions.

The efficacy of pyrrolidine-based organocatalysts stems from their ability to form key intermediates such as enamines or iminium ions. The basicity and nucleophilicity of the pyrrolidine nitrogen are critical factors influencing catalytic activity. nih.gov Studies on a range of pyrrolidine derivatives have quantified these properties, showing that substituents on the ring significantly impact their reactivity. acs.org For instance, electron-withdrawing groups can decrease both basicity and nucleophilicity. acs.org

In the context of this compound, the pyridyl group itself can influence the electronic properties of the pyrrolidinone nitrogen. Furthermore, the pyridine nitrogen can act as a secondary basic site or a hydrogen bond acceptor, enabling bifunctional catalysis where both rings participate in activating the substrates. This dual functionality is a key strategy in modern ligand design. The design of chiral ligands often incorporates the rigid pyrrolidine backbone to create a well-defined stereochemical environment around a metal center, inducing high enantioselectivity in asymmetric reactions. nih.gov The pyridyl group can serve as a robust coordinating moiety for a variety of transition metals.

Table 1: Basicity and Nucleophilicity of Selected Pyrrolidine-Based Organocatalysts in Acetonitrile (B52724)
CatalystpKₐHNucleophilicity Parameter (N)
Pyrrolidine19.5818.78
(S)-(-)-2-(Trifluoromethyl)pyrrolidine12.6011.51
(S)-(-)-2-(Diphenylmethyl)pyrrolidine17.5518.84
(S)-Proline16.5917.51
Data sourced from photometric measurements in acetonitrile. The pKₐH value represents the Brønsted basicity of the conjugate acid of the amine. The nucleophilicity parameter N is derived from the correlation log k₂(20 °C) = sₙ(N + E). acs.org

The structural core of this compound is highly relevant in transition metal catalysis, where pyridyl and pyrrolidinyl groups are common components of effective ligands. rsc.orgmdpi.comacs.org These ligands coordinate to metal centers like Rhodium, Palladium, Iridium, and Nickel, facilitating a wide range of transformations. rsc.orgmdpi.com For example, chiral aminophosphine (B1255530) ligands derived from (S)-prolinol (a reduced form of a pyrrolidinone precursor) have been successfully used in palladium-catalyzed asymmetric allylic alkylation, achieving high enantioselectivities (up to 98% ee). acs.org

In rhodium-catalyzed asymmetric hydrogenations, ferrocene-based ligands incorporating a pyrrolidine moiety have demonstrated excellent performance, yielding products with full conversion and enantiomeric excesses exceeding 99%. mdpi.com Nickel-catalyzed [2 + 2 + 2] cycloaddition reactions have been employed to construct pyrrolidine-fused pyridine systems, showcasing the utility of these scaffolds in building complex heterocyclic structures. rsc.org The pyridine nitrogen of a ligand like this compound can coordinate to the metal, while the pyrrolidinone part can influence the steric and electronic environment of the catalytic center, thereby controlling the reaction's outcome and stereoselectivity. mdpi.com

Table 2: Examples of Metal-Catalyzed Reactions Using Pyrrolidine-Derived Ligands
Reaction TypeMetalLigand TypeSubstratesProduct Yield / eeReference
Asymmetric Allylic AlkylationPalladium(S)-Prolinol-derived aminophosphine1,3-diphenyl-2-propenyl acetate, dimethyl malonateup to 98% ee acs.org
Asymmetric HydrogenationRhodiumFerrocenyl N-phosphine-pyrrolidinylDehydroamino acid esters>99.9% ee mdpi.com
[2+2+2] CycloadditionNickelSIPrDipropargyl amine, benzonitrile78% yield rsc.org
Asymmetric Suzuki-Miyaura CouplingPalladiumBaryPhosHeteroaromatic substratesHigh yield & ee mdpi.com
ee = enantiomeric excess. This table illustrates the versatility of the pyrrolidine scaffold in ligand design for various metal-catalyzed cross-coupling and addition reactions.

Elucidation of Reaction Intermediates and Transition States

Understanding a reaction's pathway requires the characterization of its intermediates and transition states. Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for mapping the potential energy surfaces of reactions involving pyrrolidinone derivatives. nih.govbeilstein-journals.org These studies provide insights into reaction mechanisms, stereoselectivity, and the roles of catalysts.

For instance, DFT calculations on the reaction of a 3-pyrroline-2-one (B142641) derivative with methylamine (B109427) to form a 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) revealed a detailed mechanistic pathway. nih.govbeilstein-journals.org The mechanism proceeds through several intermediates and transition states, with the calculations showing that kinetic selectivity is more significant than thermodynamic selectivity in determining the final product. nih.gov The most favorable pathway involves the formation of an intermediate stabilized by intramolecular hydrogen bonds, followed by a dehydration step with a specific activation energy (ΔG‡). nih.govbeilstein-journals.org

In metal-catalyzed reactions, intermediates often involve the formation of metallacycles. For example, in the Mn-catalyzed hydroarylation of alkenes, a key intermediate is a manganacycle formed after the migratory insertion of the alkene into a Mn-C bond. chinesechemsoc.org Similarly, in copper-catalyzed C-H amination to form pyrrolidines, a Cu(I)/Cu(II) pathway is proposed, involving distinct copper-containing intermediates. acs.org For reactions involving a pyridyl ligand, the coordination of the pyridine nitrogen to the metal center is a crucial initial step, as seen in the Rh-catalyzed hydrogenation of 2-pyridyl-substituted alkenes, where reversible substrate binding precedes the rate-determining hydrogen addition. nih.gov

Table 3: Calculated Free Energy Barriers (ΔG‡) for the Reaction of 4-acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one with Methylamine
Reaction StepPathwayΔG‡ (kcal·mol⁻¹) in Gas PhaseΔG‡ (kcal·mol⁻¹) in Ethanol
Intermediate FormationPath 1 (Favorable)16.618.0
Intermediate FormationPath 2 (Less Favorable)21.922.4
H₂O EliminationPath 1 (Favorable)36.336.6
H₂O EliminationPath 2 (Less Favorable)41.544.4
Data obtained from DFT calculations at the B3LYP/6-311++G(2d,2p)//B3LYP/6-31+G(d,p) level of theory. The lower energy barriers for Path 1 indicate it is the kinetically favored reaction route. nih.govbeilstein-journals.org

Kinetic and Thermodynamic Aspects of Reactions

The study of reaction kinetics and thermodynamics provides quantitative data on reaction rates, equilibria, and the factors that control them. Such studies are essential for distinguishing between kinetic and thermodynamic control, which can lead to different product distributions under different reaction conditions. researchgate.net

Kinetic studies on the reactions of various pyrrolidine organocatalysts with electrophiles have shown that their nucleophilic reactivity does not always correlate directly with their Brønsted basicity. acs.org Steric hindrance around the nitrogen atom can significantly affect the reaction rate, sometimes leading to complex kinetics where the initial nucleophilic attack is reversible and followed by a rate-determining deprotonation step. acs.org

In the context of metal catalysis involving pyridyl-containing substrates, a detailed mechanistic study of the rhodium-catalyzed asymmetric hydrogenation of 2-pyridyl-substituted alkenes revealed that the reaction proceeds with reversible substrate binding followed by a rate-determining addition of hydrogen. nih.gov The enantioselectivity of the product was found to be independent of hydrogen pressure, suggesting that a pre-equilibrium in substrate binding is maintained. nih.gov This indicates that the relative stability of the diastereomeric catalyst-substrate complexes (thermodynamic factor) and the energy barriers of the subsequent hydrogenation steps (kinetic factor) both play a role in determining the final stereochemical outcome.

Table 4: Kinetic Data for Rh-Catalyzed Asymmetric Hydrogenation of a 2-Pyridyl-Substituted Alkene
LigandR-group on LigandRate (M/s) x 10⁵Enantiomeric Excess (% ee)
L1H1.194
L2CF₃0.296
L3OMe3.391
Reaction of substrate (E)-1-(5-fluoropyridin-2-yl)-2-methylbut-1-ene catalyzed by a Rh-phosphine complex. The data shows that electron-withdrawing groups (CF₃) on the ligand decrease the reaction rate but slightly enhance enantioselectivity, while electron-donating groups (OMe) increase the rate but slightly decrease enantioselectivity. nih.gov

Applications of 1 4 Pyridyl 2 Pyrrolidinone in Advanced Organic Synthesis

As a Building Block for Complex Heterocyclic Architectures

The dual functionality of 1-(4-pyridyl)-2-pyrrolidinone, with reactive sites on both the pyridine (B92270) and pyrrolidinone rings, makes it a valuable starting material for synthesizing more complex heterocyclic structures. The pyrrolidinone ring itself is a key pharmacophore in numerous biologically active compounds. acs.org

One common strategy involves multicomponent reactions, where several starting materials combine in a single step to form a complex product. For instance, the pyrrolidinone scaffold can be constructed through cascade reactions, such as a one-pot three-component reaction involving an aldehyde, an amine, and a cyclopropane (B1198618) dicarboxylate, catalyzed by a cerium(III) chloride catalyst. tandfonline.com Another approach is the 1,3-dipolar cycloaddition between an azomethine ylide and an alkene, which is a classic method for creating five-membered heterocycles like pyrrolidine (B122466). nih.gov

The pyridine moiety of this compound can also participate in cyclization reactions. For example, new fused heterocyclic systems, such as pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines, have been synthesized by reacting 1-aminofuro[2,3-b]pyridine-2-carboxylates with lactams like 2-pyrrolidinone (B116388) in the presence of phosphorus oxychloride. nih.gov Furthermore, transition metal-catalyzed reactions, such as those involving ruthenium complexes, have been employed for the dehydrogenation of N-heterocycles, which can be a key step in the synthesis of complex aromatic heterocyclic systems. arabjchem.org

The following table summarizes selected examples of complex heterocyclic architectures synthesized using pyrrolidinone-based starting materials.

Starting MaterialsReaction TypeResulting Heterocyclic ArchitectureCatalyst/ReagentRef.
Aldehydes, Amines, Cyclopropane dicarboxylateThree-component reactionPyrrolidine derivativesCerium(III) chloride tandfonline.com
Azomethine ylides, Alkenes1,3-Dipolar cycloadditionPyrrolidine derivativesNot specified nih.gov
1-Aminofuro[2,3-b]pyridine-2-carboxylates, 2-PyrrolidinoneCyclizationPyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidinesPhosphorus oxychloride nih.gov
N-heterocycles (e.g., Tetrahydroquinoline)DehydrogenationQuinolinesRuthenium (II) hydride complexes arabjchem.org

Role as a Reagent or Auxiliary in Specific Transformations

Beyond its role as a structural component, this compound and its derivatives can act as reagents or auxiliaries that facilitate specific chemical transformations. The nitrogen atom in the pyrrolidinone ring can act as a nucleophile, while the pyridine ring can influence the electronic environment of the molecule.

Pyrrolidinone derivatives have been utilized as organocatalysts. nih.gov For instance, certain prolinamides, which are derived from proline (a pyrrolidine-containing amino acid), have been shown to be effective catalysts in asymmetric aldol (B89426) reactions. nih.gov These catalysts often work by forming a covalent bond with one substrate while coordinating the other through hydrogen bonds. nih.gov

The pyridine ring in this compound can also serve as a directing group in metal-catalyzed C-H functionalization reactions. This allows for the selective introduction of functional groups at specific positions on the pyridine ring or adjacent structures. For example, palladium-catalyzed fluorination of C(sp³)–H bonds has been achieved using a bidentate auxiliary derived from 2-(pyridine-2-yl)isopropylamine. beilstein-journals.org

The table below highlights specific transformations where pyrrolidinone derivatives play a key role as a reagent or auxiliary.

TransformationRole of Pyrrolidinone DerivativeCatalyst/Reagent SystemOutcomeRef.
Asymmetric Aldol ReactionOrganocatalyst (Prolinamide)Prolinamide derivativeEnantioselective formation of aldol products nih.gov
C(sp³)–H FluorinationDirecting Group AuxiliaryPalladium(II)/Palladium(IV) catalystSite- and diastereoselective fluorination beilstein-journals.org

Precursor in Natural Product Synthesis or Analogue Development

The pyrrolidinone scaffold is a common motif in a wide array of natural products and pharmacologically active compounds. acs.orgresearchgate.net Consequently, this compound serves as a valuable precursor for the synthesis of these molecules and their analogues.

A notable example is the synthesis of bromophenols, which are biologically active natural products found in marine life. tubitak.gov.tr The synthesis of compounds like 1-(2,3,6-tribromo-4,5-dihydroxybenzyl)pyrrolidin-2-one has been achieved, demonstrating the utility of the pyrrolidinone core in constructing complex natural product structures. tubitak.gov.tr In this synthesis, the N-benzyl-2-pyrrolidone moiety is typically formed by reacting a substituted benzyl (B1604629) bromide with 2-pyrrolidinone in the presence of a base. tubitak.gov.tr

Furthermore, the pyrrolidinone ring is a key component of various pharmaceuticals. For example, derivatives of 4-phenyl-2-pyrrolidinone have been synthesized as precursors for compounds with anticonvulsant and nootropic activities. medchemexpress.com The pyrrolidinone structure is also found in drugs like nicotine (B1678760) and various racetam compounds. wikipedia.org The synthesis of these molecules often involves the modification of a pre-existing pyrrolidinone ring or the construction of the ring as a key step in the synthetic sequence. nih.gov

The following table provides examples of natural products or drug precursors synthesized from pyrrolidinone derivatives.

Target Molecule/AnalogueSynthetic StrategyKey Pyrrolidinone IntermediateSignificanceRef.
BromophenolsN-benzylation of 2-pyrrolidinone1-(Substituted benzyl)pyrrolidin-2-oneSynthesis of biologically active natural products tubitak.gov.tr
Anticonvulsant/Nootropic AgentsDerivatization of 4-phenylpyrrolidone4-Phenyl-2-pyrrolidinoneDevelopment of central nervous system active compounds medchemexpress.com
(±)-Coerulescine and (±)-HorsfilineIn situ cyclization of a nitro-substituted precursorSpiroxindole derived from a pyrrolidinoneEfficient access to natural product backbones acs.org

Exploration in Materials Science and Supramolecular Chemistry

Integration of 1-(4-Pyridyl)-2-pyrrolidinone into Polymeric Materials

While direct studies on the polymerization of this compound are not extensively documented, the behavior of its core structures, N-vinyl-2-pyrrolidone (NVP) and various pyridyl-containing monomers, provides a strong basis for its potential applications in polymer chemistry. nih.govmdpi.comresearchgate.net

The this compound molecule could theoretically be incorporated into polymer chains. If a polymerizable group, such as a vinyl group, were attached (for example, at the pyrrolidinone nitrogen, creating a derivative like 1-(4-Pyridyl)-N-vinyl-2-pyrrolidinone), it could act as a functional monomer. The polymerization of the related monomer N-vinylpyrrolidone (NVP) to form polyvinylpyrrolidone (B124986) (PVP) is a well-established industrial process. nih.govresearchgate.net Polymers containing pyridyl groups are also widely reported, valued for the reactive nitrogen heteroatom which allows for applications in materials chemistry. researchgate.net

Furthermore, the bifunctional nature of the molecule, with two distinct reactive sites (the pyridine (B92270) and pyrrolidinone moieties), suggests its potential use as a cross-linking agent to create three-dimensional polymer networks or hydrogels. scispace.com

Incorporating the this compound moiety into a polymer backbone would introduce specific functionalities. The pyrrolidinone group is known to enhance water solubility and biocompatibility, as seen in the widespread use of PVP in biomedical applications. nih.govnih.govresearchgate.net The pyridyl group, on the other hand, can serve multiple purposes:

pH-Responsiveness: The pyridine nitrogen can be protonated at low pH, introducing cationic charges to the polymer and altering its conformation and solubility. google.com

Metal Coordination: The lone pair of electrons on the pyridine nitrogen can coordinate with metal ions, allowing the polymer to act as a scaffold for creating polymer-metal complexes or catalysts. researchgate.net

Hydrogen Bonding Site: The pyridine nitrogen can act as a hydrogen bond acceptor, enabling the formation of supramolecular complexes with other molecules containing hydrogen bond donors. researchgate.net

Polyamides bearing 2,6-diphenylpyridyl units have been synthesized via polycondensation in N-methyl-2-pyrrolidinone (NMP), demonstrating the compatibility of these functionalities in polymer synthesis. bohrium.com

Self-Assembly and Supramolecular Structures Formed by this compound

Self-assembly processes are driven by non-covalent interactions, leading to organized supramolecular structures. mdpi.com The molecular structure of this compound contains key features that facilitate these interactions.

The formation of supramolecular structures is often governed by a combination of hydrogen bonds and π-π stacking. mdpi.comiucr.org Although a specific crystal structure for this compound is not available in the surveyed literature, the behavior of its components suggests a strong propensity for such interactions.

Hydrogen Bonding: The pyrrolidinone ring is a classic hydrogen-bonding motif, containing a carbonyl group (C=O) as a hydrogen bond acceptor and, in its unsubstituted form, an amide proton (N-H) as a hydrogen bond donor. rsc.org Studies on the parent compound, 2-pyrrolidinone (B116388), show that it forms singly and doubly hydrogen-bonded dimers and longer chains in solution. rsc.org In a crystal structure of a related compound, 2,4-dichloro-N-(2,5-dioxopyrrolidin-1-yl)benzamide, molecules are linked into chains by N—H⋯O hydrogen bonds. iucr.org

π-π Stacking: The pyridine ring is an aromatic system capable of engaging in π-π stacking interactions. These interactions, where aromatic rings stack face-to-face, are crucial in the packing of many crystal structures. iucr.orgresearchgate.net In various pyridyl-containing compounds, π-π interactions link hydrogen-bonded chains into larger two-dimensional or three-dimensional networks. iucr.orgiucr.orgwm.edu

Table 1: Potential Non-Covalent Interactions in this compound
Interaction TypeParticipating MoietyRoleAnalogous Evidence
Hydrogen BondingPyrrolidinone (C=O)AcceptorObserved in 2-pyrrolidinone dimers and chains. rsc.org
Pyrrolidinone (N-H)DonorObserved in 2-pyrrolidinone dimers and chains. rsc.org
π-π StackingPyridine RingStacking FaceCommon in pyridyl-containing crystal structures. iucr.orgresearchgate.netwm.edu
Coordination BondingPyridine (N atom)Ligand SiteFundamental to pyridyl-based coordination chemistry. nih.govmdpi.com

The nitrogen atom of the pyridine ring is a Lewis basic site, making it an excellent ligand for coordinating with a wide variety of metal ions. nih.govmdpi.com This property is the foundation of a vast field of coordination chemistry, including the formation of discrete supramolecular ensembles and extended metal-organic frameworks (MOFs). mdpi.comgla.ac.uknih.gov

While MOFs constructed specifically from this compound have not been reported, numerous MOFs utilize linear or bent ligands with terminal 4-pyridyl groups. researchgate.netsci-hub.se These ligands bridge metal ions or metal-containing clusters to form 1D, 2D, or 3D porous networks. For example, ligands like N,N'-di(4-pyridyl)-1,4,5,8-naphthalenediimide (DPNDI) have been used to construct zigzag chain networks with zinc(II) ions. sci-hub.se It is plausible that this compound could act as a monodentate ligand, terminating a coordination site, or, if deprotonated at the lactam nitrogen, potentially act as a bridging ligand in more complex structures. The coordination of pyridyl-substituted ligands to metal centers, such as cobalt(II) porphyrins, is a known strategy for creating non-covalently linked donor-acceptor systems. tandfonline.com

Applications in Nanotechnology (e.g., nanocarriers, molecular sensors)

Detailed research specifically applying this compound in nanotechnology is not prominent in the existing literature. However, the functional groups of the molecule are relevant to established nanotechnology approaches. semanticscholar.orgconicet.gov.ar

The development of molecular sensors often relies on molecules that can selectively bind to an analyte and produce a detectable signal. The pyridyl group is a known binding site for metal ions, and its incorporation into fluorescent molecules has been used to create sensors for ions like Cu²⁺. researchgate.net The pyrrolidinone scaffold is also present in various biologically active molecules. nih.gov

In the field of nanocarriers for drug delivery, polymers like polyvinylpyrrolidone (PVP) are used to create nanoparticles, leveraging their biocompatibility and solubility. nih.gov Functional groups on nanoparticle surfaces are often used for targeting or stimulus-response. A molecule like this compound could potentially be used as a surface ligand on a nanoparticle, with the pyridine group available for pH-triggered changes or for targeting via hydrogen bonding or metal coordination. conicet.gov.ar For instance, pyridyl groups have been grafted onto nanoparticle surfaces to create electron-enriched metal nanoparticles for enhanced catalytic activity.

Advanced Analytical Chemistry Applications

Development of Novel Chromatographic Methods for 1-(4-Pyridyl)-2-pyrrolidinone Analysis

The analysis of this compound and related pyrrolidinone structures is crucial in various fields, and chromatographic techniques are central to achieving accurate quantification and separation.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of pyrrolidinone derivatives. The development of robust HPLC methods is essential for determining these compounds in diverse matrices, from pharmaceutical formulations to biological samples. ingentaconnect.comdcu.ieethernet.edu.et

A key aspect of HPLC method development is the selection of the appropriate stationary phase and mobile phase to achieve optimal separation. For instance, a method for the quantification of cotinine (B1669453), a metabolite of nicotine (B1678760) with a similar 1-methyl-5-(3-pyridyl)-2-pyrrolidinone structure, utilized a Chromasil C18 column. ingentaconnect.com The isocratic mobile phase consisted of a phosphate (B84403) buffer and acetonitrile (B52724) mixture (83:17 v/v) containing triethylamine (B128534), adjusted to a specific pH. ingentaconnect.com This highlights the importance of pH control and the use of additives like triethylamine to improve peak shape and resolution for basic compounds like pyridyl derivatives.

The versatility of HPLC is further demonstrated by methods developed for other pyrrolidinone-containing compounds. For example, the analysis of 1-vinyl-2-pyrrolidone has been achieved using a reversed-phase Newcrom R1 column with a simple mobile phase of water and acetonitrile. sielc.com Detection for these methods is often performed using a UV detector at a wavelength where the analyte exhibits strong absorbance, such as 235 nm for 1-vinyl-2-pyrrolidone or 260 nm for cotinine. ingentaconnect.comsielc.com

Method validation is a critical component of HPLC method development, ensuring the reliability of the results. This typically involves assessing parameters such as linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). dcu.ie For the cotinine assay, linearity was established over a specific concentration range, and the LOD was determined to be 0.1 µg/L from a 2 mL urine sample, demonstrating the sensitivity of the method. ingentaconnect.com

A summary of typical HPLC parameters for related pyrrolidinone compounds is presented below:

ParameterCotinine Analysis1-Vinyl-2-pyrrolidone Analysis
Column Chromasil C18Newcrom R1
Mobile Phase Phosphate buffer:acetonitrile (83:17 v/v) with 0.1% triethylamine, pH 6.72Water and Acetonitrile
Flow Rate 0.7 mL/min0.5 mL/min
Detection UV at 260 nmUV at 235 nm
Linearity Range 0 to 80 µg/LNot specified
Limit of Detection 0.1 µg/LNot specified

Gas Chromatography (GC) and Capillary Electrophoresis (CE) Approaches

Beyond HPLC, Gas Chromatography (GC) and Capillary Electrophoresis (CE) offer alternative and sometimes complementary approaches for the analysis of this compound and its analogs.

Gas Chromatography (GC):

GC is a powerful technique for the analysis of volatile and thermally stable compounds. For pyrrolidinone derivatives, GC analysis often involves a headspace sampling technique, particularly for determining trace amounts in various matrices. nih.govshimadzu.com For instance, a headspace solid-phase microextraction (HS-SPME) method coupled with GC and a nitrogen-phosphorous detector (NPD) has been developed for the determination of N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone. nih.gov This method demonstrated high sensitivity with limits of detection in the sub-µg/L range. nih.gov

The choice of the capillary column is critical for achieving good separation in GC. A ZB 5-MS capillary column is an example of a non-polar column used for the analysis of a wide range of compounds, including those identified in plant extracts. The temperature program, carrier gas flow rate, and injection volume are all optimized to ensure efficient separation and detection.

Capillary Electrophoresis (CE):

Capillary Electrophoresis has emerged as a high-efficiency separation technique, particularly for charged species. dergipark.org.tr In the context of DNA analysis, 2-pyrrolidinone (B116388) has been used as a denaturing agent in the electrophoresis buffer to improve the sizing accuracy of single-stranded DNA fragments. nih.govnist.gov This indicates the potential utility of pyrrolidinone-containing buffers in CE for specific applications.

CE has also been employed for the quantitative determination of ions. For example, thallium(I) has been determined by CE with UV detection, utilizing a background electrolyte containing imidazole (B134444) and other components to achieve separation. conicet.gov.ar The principles of CE, which rely on the differential migration of analytes in an electric field, make it a suitable technique for the analysis of charged compounds like the protonated form of this compound. researchgate.net The technique offers advantages such as high resolution, short analysis times, and minimal sample and reagent consumption. dergipark.org.tr

Spectrophotometric and Electrochemical Detection Strategies

Spectrophotometric and electrochemical methods provide alternative detection strategies for this compound, offering advantages in terms of simplicity, cost-effectiveness, and potential for miniaturization.

Spectrophotometry, which measures the absorption of light by a substance, is a fundamental detection method often coupled with chromatographic separations like HPLC. cymitquimica.comfishersci.at For instance, 1-methyl-2-pyrrolidinone (B7775990) is suitable for spectrophotometric detection. fishersci.atcymitquimica.com The principle relies on the fact that molecules with chromophores, such as the pyridyl group in this compound, absorb light at specific wavelengths. The amount of light absorbed is proportional to the concentration of the compound, forming the basis for quantification.

Electrochemical detection offers high sensitivity and selectivity for electroactive compounds. mdpi.com These methods measure changes in electrical properties (like current or potential) resulting from a chemical reaction at an electrode surface. eeer.org For compounds that can be oxidized or reduced, such as those containing a pyridyl moiety, electrochemical sensors can be highly effective. nih.gov Metal-organic frameworks (MOFs) have been explored as materials for modifying electrodes to enhance their catalytic activity and sensitivity for detecting various analytes. mdpi.comeeer.orgresearchgate.net For example, a sensor based on a MOF composite demonstrated the ability to detect gallic acid and luteolin (B72000) in green tea. mdpi.com While not specific to this compound, this research showcases the potential of MOF-based electrochemical sensors for the analysis of organic molecules.

Chemo/Biosensor Development Based on Pyrrolidinone Scaffolds

The pyrrolidinone scaffold is a versatile building block for the design of chemosensors and biosensors due to its chemical properties and ability to be incorporated into larger, more complex molecules. rsc.orgmdpi.com

Chemosensors:

Biosensors:

Biosensors utilize a biological recognition element, such as an enzyme or antibody, coupled with a transducer to detect an analyte. mdpi.comacs.orgnih.gov The pyrrolidinone structure can be relevant in biosensor development in several ways. For instance, some enzymes can act on pyrrolidinone derivatives. A biosensor for the pharmaceutical levetiracetam, a pyrrolidine (B122466) derivative, was developed based on its ability to act as a substrate for the enzyme horseradish peroxidase. researchgate.net This enzymatic reaction produces a product that can be electrochemically detected. researchgate.net

Furthermore, the pyrrolidinone scaffold can be part of a molecule that is recognized by a biological system. While specific examples for this compound are not prevalent, the general principles of biosensor design suggest its potential use. For example, molecularly imprinted polymers (MIPs), which are synthetic receptors that mimic biological recognition sites, have been developed for the detection of molecules containing a pyrrolidine ring, such as nicotine. encyclopedia.pub This approach could potentially be adapted for the selective detection of this compound.

The development of both chemosensors and biosensors based on the pyrrolidinone scaffold is an active area of research, driven by the need for rapid, sensitive, and selective analytical tools in various fields, including environmental monitoring and clinical diagnostics. researchgate.netnih.gov

Fundamental Biochemical and Molecular Interaction Studies

In Vitro Studies of 1-(4-Pyridyl)-2-pyrrolidinone Interaction with Biological Macromolecules

Enzyme Binding and Inhibition Mechanisms

There is no specific information available from the conducted searches regarding the enzyme binding and inhibition mechanisms of this compound.

In general, compounds containing the pyrrolidinone ring have been investigated as inhibitors for a variety of enzymes. researchgate.net For instance, derivatives of pyrrolidinone have been synthesized and evaluated for their potential to inhibit enzymes such as protoporphyrinogen (B1215707) oxidase. researchgate.net Furthermore, some N-benzylpyrrolidin-2-one derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). scispace.com

A hypothetical study of this compound's enzyme inhibition properties would involve screening it against a panel of enzymes to identify potential targets. Subsequent mechanistic studies would aim to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and to calculate inhibition constants (Kᵢ) or IC₅₀ values.

Table 1: Hypothetical Enzyme Inhibition Profile for this compound This table is for illustrative purposes only as no experimental data was found.

Enzyme TargetInhibition TypeIC₅₀ (µM)Kᵢ (µM)
Enzyme ACompetitive15.27.8
Enzyme BNon-competitive45.845.8
Enzyme CNo Inhibition> 100-
Enzyme DUncompetitive5.62.1

Protein-Ligand Interaction Analysis (e.g., SPR, ITC)

No studies utilizing Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to analyze the protein-ligand interactions of this compound were found in the available literature.

These biophysical techniques are instrumental in characterizing the binding affinity and thermodynamics of a small molecule to a protein target. SPR measures the change in refractive index upon binding to an immobilized ligand, providing real-time data on association and dissociation rates (kₐ and kₑ), from which the equilibrium dissociation constant (Kₑ) can be derived. ITC directly measures the heat changes associated with binding, yielding information on the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Table 2: Illustrative Protein-Ligand Interaction Data for this compound This table is for illustrative purposes only as no experimental data was found.

Target ProteinMethodKₑ (nM)kₐ (M⁻¹s⁻¹)kₑ (s⁻¹)ΔH (kcal/mol)n (Stoichiometry)
Protein XSPR7501.2 x 10⁴9.0 x 10⁻³N/AN/A
Protein YITC520N/AN/A-8.51.05
Protein ZSPR>10000Not DeterminedNot DeterminedN/AN/A

DNA/RNA Interaction Studies

There is no available research on the interaction of this compound with DNA or RNA. Studies on other heterocyclic compounds have shown that they can interact with nucleic acid structures, but this cannot be extrapolated to the specific compound .

Structure-Activity Relationship (SAR) Studies on Molecular Level

Specific structure-activity relationship (SAR) studies for this compound are not available in the reviewed literature.

SAR studies on related classes of compounds, such as pyrrolidine (B122466) derivatives, have been conducted. mdpi.com For example, research on pyrrolidine pentamine derivatives as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib showed that substitutions at various positions on the pyrrolidine ring significantly impacted inhibitory activity. mdpi.com In another study on pyrrolidine-oxadiazoles, modifications on the phenyl ring attached to the core structure led to variations in anthelmintic activity. sci-hub.se For a molecule like this compound, SAR studies would typically involve synthesizing analogs with substitutions on both the pyridyl and pyrrolidinone rings to understand how these changes affect biological activity. Key aspects to investigate would include the effect of substituent position, electronics (electron-donating vs. electron-withdrawing groups), and sterics on the interaction with a biological target.

Table 3: Hypothetical SAR Data for Analogs of this compound This table is for illustrative purposes only as no experimental data was found.

CompoundR¹ (on Pyridyl Ring)R² (on Pyrrolidinone Ring)Biological Activity (IC₅₀, µM)
This compound HHReference Value
Analog A2-CH₃HValue
Analog B3-ClHValue
Analog CH3-OHValue
Analog DH5,5-dimethylValue

Mechanistic Insights into Cellular Pathway Modulation (focus on molecular mechanism of interaction)

No studies detailing the molecular mechanism by which this compound might modulate cellular pathways were identified. Research on other pyrrolidinone-containing molecules has shown that they can be designed to target specific components of signaling pathways, for example, as inhibitors of enzymes involved in cancer cell proliferation. nih.gov However, without experimental data on the specific biological targets of this compound, any discussion of its impact on cellular pathways would be purely speculative.

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by analyzing vast datasets to predict molecular properties and design novel compounds. accscience.com For 1-(4-Pyridyl)-2-pyrrolidinone, these computational tools offer a pathway to rapidly explore its chemical space and identify derivatives with enhanced functionalities.

The integration of AI in chemistry is shifting the paradigm from single-target to multi-target drug design concepts. nih.govnih.gov Generative AI models can design novel molecules from the ground up, while ML algorithms can optimize for specific attributes like binding affinity, selectivity, and pharmacokinetic profiles. accscience.com Researchers can create extensive virtual libraries based on the this compound scaffold. ML models, trained on data from existing heterocyclic compounds, can then screen these libraries to identify candidates with high potential for specific biological targets or material applications. pnrjournal.comresearchgate.net For instance, quantitative structure-activity relationship (QSAR) models have been successfully built for pyrrolidinone derivatives to predict their inhibitory activity against enzymes like dipeptidyl peptidase-IV (DPP-IV). researchgate.net Similar approaches could be used to predict the bioactivity of novel this compound analogues. researchgate.net

Table 1: Applications of AI/ML in the Development of Pyridyl-Pyrrolidinone Analogs

AI/ML Application Description Potential Impact on this compound Research
Generative Modeling Algorithms (e.g., RNNs, AAEs) create novel molecular structures from scratch or based on a target-biased approach. mednexus.org Design of new this compound derivatives with diverse substitutions for screening against various biological targets.
QSAR Modeling Statistical models correlate chemical structure with biological activity or chemical properties. researchgate.netresearchgate.net Prediction of the therapeutic potential (e.g., anticancer, anti-inflammatory) of virtual compound libraries, prioritizing synthesis.
Property Prediction Deep learning and other ML models predict physicochemical and ADMET properties. pnrjournal.commednexus.org Early-stage filtering of candidates with poor drug-like properties, improving the success rate of preclinical development.
Reaction Prediction AI tools predict the outcomes and optimal conditions for chemical reactions. acs.org Assistance in planning efficient synthetic routes for novel and complex derivatives, complementing new methodologies like flow chemistry.

| Materials Genomics | A machine learning-assisted approach to screen virtual materials and predict their functional properties. acs.org | Accelerated discovery of this compound-based polymers or crystals with desired electronic or adsorbent characteristics. |

Exploration of Novel Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

Modern synthetic chemistry is increasingly focused on developing greener, more efficient, and scalable methods for molecule construction. For this compound and its derivatives, the exploration of novel methodologies like flow chemistry and photoredox catalysis represents a significant leap forward.

Photoredox Catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling the formation of chemical bonds under remarkably mild conditions. rsc.org This approach has been successfully applied to the synthesis of pyrrolidinone derivatives through intramolecular radical cyclization and [3+2] cycloaddition reactions. rsc.orgresearchgate.net These methods provide access to structurally diverse pyrrolidine (B122466) rings that would be challenging to assemble using traditional thermal reactions. researchgate.net Researchers have also demonstrated the "skeletal remodeling" of pyrrolidines via C–N bond cleavage using a combination of a Lewis acid and a photoredox catalyst, opening up new avenues for transforming the core structure of the molecule. nih.govchemrxiv.org Applying these techniques to suitable precursors could provide novel and efficient pathways to this compound itself or to its functionalized analogs.

Flow Chemistry , where reactions are performed in a continuously flowing stream within a microreactor, offers numerous advantages over traditional batch processing. These include enhanced safety, superior heat and mass transfer, reduced reaction times, and straightforward scalability. nih.govbeilstein-journals.org The synthesis of various heterocyclic scaffolds, including pyrrolidines and pyridines, has been significantly improved using flow technology. researchgate.netmdpi.com For example, flow reactors have been used to generate pyridyllithium species for the synthesis of 2-pyridyl ketones without the need for cryogenic conditions, a significant practical advantage. researchgate.net The integration of immobilized reagents and catalysts into flow systems can further streamline synthesis and purification, making the production of focused libraries of compounds like trisubstituted pyrrolidines highly efficient. researchgate.net A combined flow and batch approach could accelerate the discovery and development of new drugs based on the this compound scaffold. researchgate.net

Table 2: Comparison of Synthetic Methodologies for Pyrrolidinone Derivatives

Feature Traditional Batch Synthesis Flow Chemistry Photoredox Catalysis
Reaction Conditions Often requires high temperatures and pressures. Precise control over temperature, pressure, and residence time. beilstein-journals.org Typically mild, often at room temperature using visible light. rsc.org
Scalability Can be challenging, with potential for runaway reactions. Readily scalable by running the system for longer periods or using parallel reactors. mdpi.com Scalability can be limited by light penetration, but reactor design is improving.
Safety Higher risk due to large volumes of reagents and potential for thermal instability. Inherently safer due to small reaction volumes at any given time. researchgate.net Generally safe, avoiding harsh reagents and high temperatures.
Efficiency & Speed Slower reaction times and often requires lengthy workup procedures. Significantly reduced reaction times (seconds to minutes) and potential for in-line purification. mdpi.com Can be very rapid, though some reactions may require several hours of irradiation. rsc.org

| Novel Reactivity | Limited to traditional two-electron pathways. | Enables reactions that are difficult or dangerous in batch (e.g., with hazardous intermediates). researchgate.net | Accesses novel reaction pathways via radical intermediates, enabling unique bond formations. researchgate.netd-nb.info |

Expansion into Emerging Functional Materials and Smart Systems

The unique structure of this compound, featuring a hydrogen bond acceptor (pyrrolidinone oxygen), a hydrogen bond donor (if the pyrrolidinone nitrogen is unsubstituted), and a π-accepting aromatic system (pyridine ring), makes it an attractive building block for supramolecular chemistry and materials science. researchgate.net

Future research is expected to explore the incorporation of this compound into advanced functional materials. The pyridine (B92270) nitrogen and the pyrrolidinone carbonyl group are excellent sites for hydrogen bonding and metal coordination. This capability can be harnessed to construct crystalline materials, such as co-crystals or metal-organic frameworks (MOFs), with tailored properties. researchgate.net For example, quaternary ammonium (B1175870) derivatives of 4-pyrrolidino pyridine have been synthesized and structurally characterized, revealing complex crystal lattices stabilized by various non-covalent interactions. mdpi.com Such studies pave the way for designing materials with specific thermal stability or even responsive ("smart") characteristics.

The photophysical properties of pyrrolidinone derivatives, which can exhibit fluorescence with large Stokes shifts, suggest potential applications in optoelectronic devices and biological probes. rsc.org By modifying the substituents on the pyridyl or pyrrolidinone rings, it may be possible to tune these optical properties for use in sensors, light-emitting diodes (OLEDs), or smart systems that respond to external stimuli like light, pH, or the presence of specific analytes. The redox-active nature of the pyridine moiety also opens the door to creating materials for energy storage or photoredox catalysis. mdpi.com

Table 3: Potential Applications of this compound in Functional Materials

Material Type Key Enabling Feature(s) Potential Application(s)
Supramolecular Assemblies Hydrogen bonding sites (C=O, N-H); Pyridine N for coordination. researchgate.net Drug co-crystals, gels, liquid crystals.
Smart Polymers Responsive pyridine ring (pH sensitivity); Hydrogen bonding for self-assembly. pH-responsive drug delivery systems, self-healing materials, sensors.
Optoelectronic Materials Conjugated π-system; Potential for fluorescence. rsc.org Organic light-emitting diodes (OLEDs), fluorescent probes, molecular switches.
Redox-Active Materials Electron-accepting pyridine ring. mdpi.com Components for organic batteries, electrochromic devices, photoredox catalysts.

| Functional Adsorbents | Polar groups and aromatic ring for binding interactions. acs.org | Selective capture of metal ions or organic pollutants from the environment. |

Advanced Mechanistic Investigations via Ultrafast Spectroscopy or Single-Molecule Techniques

A deep understanding of a molecule's function is predicated on a detailed knowledge of its dynamic behavior at the most fundamental level. Advanced techniques like ultrafast spectroscopy and single-molecule studies offer powerful tools to probe the transient states and intricate mechanisms that govern the properties of this compound.

Ultrafast Spectroscopy can monitor chemical processes on timescales ranging from femtoseconds to nanoseconds, providing a "movie" of molecular dynamics. acs.org Techniques such as transient absorption and fluorescence up-conversion spectroscopy have been used to map the complete relaxation pathways of photoexcited pyridyl-containing compounds like porphyrins. researchgate.net These studies reveal the lifetimes of excited electronic states (S₂, Qᵧ, Qₓ) and the rates of internal conversion between them. acs.org Applying these methods to this compound could elucidate its photophysical properties, revealing how energy is dissipated after light absorption and identifying any transient species that could be harnessed for photochemistry. Similarly, time-resolved X-ray absorption spectroscopy has been used to probe the interplay between electronic and geometric structure in polypyridyl metal complexes during photo-induced events, a technique that could reveal detailed information about charge transfer processes involving the pyridine ring. nih.govmsu.edu

Single-Molecule Techniques provide the ultimate resolution by observing the behavior of individual molecules, eliminating the averaging inherent in bulk measurements. Single-molecule force spectroscopy, for instance, has been used to measure the mechanical properties of polymers containing pyrrolidinone units, such as poly(N-vinyl-2-pyrrolidinone). acs.org If this compound were incorporated into a polymer chain or used as a ligand to tether a molecule to a surface, this technique could probe its specific binding forces and conformational changes upon interaction with other molecules or surfaces. These insights are invaluable for understanding mechanisms in areas ranging from materials science to molecular recognition at biological interfaces.

Table 4: Advanced Mechanistic Techniques and Potential Insights

Technique Timescale/Resolution Potential Application to this compound Mechanistic Questions to be Answered
Transient Absorption Spectroscopy Femtoseconds to microseconds. rsc.org Probing the excited-state dynamics after photoexcitation of the pyridine ring. What are the lifetimes of the excited states? What is the pathway of electronic relaxation? Are there charge-transfer states?
Fluorescence Up-Conversion Femtoseconds to picoseconds. researchgate.net Constructing time-resolved emission spectra to monitor ultrafast photophysical processes. How quickly does the molecule begin to fluoresce? How does the emission spectrum evolve over time?
Time-Resolved X-ray Spectroscopy Femtoseconds to picoseconds. nih.gov Examining changes in electronic structure and local geometry around the nitrogen and oxygen atoms. How does the electron density on the pyridine nitrogen change upon excitation? Is there structural distortion in the excited state?

| Single-Molecule Force Spectroscopy | Piconewton force resolution. acs.org | Measuring the force required to break a non-covalent bond involving the molecule (e.g., H-bond, receptor binding). | What is the strength of its interaction with a biological target? How do its mechanical properties change in a polymer? |

Q & A

Basic: What are the optimal synthetic routes for 1-(4-Pyridyl)-2-pyrrolidinone, and how can reaction conditions be tailored to improve yield?

Answer:
The synthesis of this compound can be optimized using palladium-catalyzed cross-coupling reactions or nucleophilic substitution strategies. For example, pyrrolidinone derivatives are often synthesized via condensation reactions between pyridyl amines and cyclic ketones. Evidence from analogous compounds suggests that catalytic systems like Pd(OAc)₂ with ligands (e.g., Xantphos) enhance coupling efficiency between pyridyl and pyrrolidinone moieties . Reaction conditions such as solvent polarity (e.g., DMF or THF), temperature (80–120°C), and base selection (e.g., K₂CO₃) critically influence yield. Microwave-assisted synthesis has also been reported to reduce reaction times by 50% compared to conventional heating .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : The pyridyl protons resonate as doublets near δ 8.5–8.7 ppm, while pyrrolidinone carbonyl carbons appear at ~175 ppm .
  • IR Spectroscopy : A strong absorption band at ~1680 cm⁻¹ confirms the C=O stretch of the pyrrolidinone ring .
  • Mass Spectrometry (HRMS) : The molecular ion peak ([M+H]⁺) should match the theoretical mass (e.g., 177.0794 for C₉H₁₀N₂O).
  • X-ray Crystallography : Resolves stereochemistry; analogous compounds show planar pyridyl rings and puckered pyrrolidinone conformations .

Advanced: How do structural modifications at the pyridyl or pyrrolidinone rings affect the compound’s bioactivity, based on structure-activity relationship (SAR) studies?

Answer:
SAR studies on related compounds (e.g., oxotremorine derivatives) reveal:

  • Pyridyl Substituents : Electron-withdrawing groups (e.g., Cl) at the 4-position enhance receptor binding affinity by 30–50%, while bulky groups reduce solubility .
  • Pyrrolidinone Modifications : N-alkylation (e.g., methyl) increases metabolic stability but may reduce CNS penetration due to higher logP values .
  • Ring Expansion : Replacing pyrrolidinone with piperidinone lowers toxicity (LD₅₀ > 100 mg/kg in mice) but decreases potency .

Advanced: What strategies can resolve contradictions in reported pharmacological data for this compound derivatives?

Answer:
Discrepancies in IC₅₀ values or receptor selectivity often arise from:

  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times .
  • Enantiomeric Purity : Chiral HPLC (e.g., Chiralpak AD-H column) ensures >99% enantiomeric excess, resolving conflicting activity data .
  • Metabolic Interference : Pre-incubation with cytochrome P450 inhibitors (e.g., ketoconazole) clarifies whether metabolites contribute to observed effects .

Methodological: What are the best practices for ensuring purity in this compound synthesis, particularly regarding common byproducts?

Answer:
Critical steps include:

  • Byproduct Identification : Common impurities include unreacted pyridyl amines (detectable via TLC, Rf ~0.3 in ethyl acetate) and dimerization products (e.g., bis-pyrrolidinone) .
  • Purification Techniques :
    • Column Chromatography : Silica gel with 5% MeOH/CH₂Cl₂ eluent removes polar impurities.
    • Recrystallization : Use ethanol/water (7:3) to isolate crystalline product (>95% purity) .
  • QC Protocols : LC-MS with a C18 column (UV detection at 254 nm) confirms purity >99% .

Advanced: How can computational chemistry approaches aid in predicting the reactivity or binding affinity of this compound in drug design?

Answer:

  • Molecular Docking (AutoDock Vina) : Predicts binding modes to targets like muscarinic receptors (docking scores < −7.0 kcal/mol indicate high affinity) .
  • DFT Calculations : B3LYP/6-31G* level optimizations reveal charge distribution; the pyridyl N atom acts as a hydrogen bond acceptor (MEP surface: −40 kcal/mol) .
  • MD Simulations : 100-ns simulations in explicit solvent (e.g., TIP3P water) assess conformational stability of the pyrrolidinone ring .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (LD₅₀ > 50 mg/kg via intravenous exposure in mice) .
  • Ventilation : Use fume hoods to avoid inhalation (TLV-TWA: 10 mg/m³) .
  • Spill Management : Neutralize with 10% acetic acid and adsorb with vermiculite .
  • Storage : Keep in amber vials at 2–8°C under nitrogen to prevent oxidation .

Advanced: What are the challenges in scaling up the synthesis of this compound from milligram to gram quantities while maintaining enantiomeric purity?

Answer:
Key challenges and solutions:

  • Catalyst Loading : Reduce Pd catalyst from 5 mol% to 1 mol% to lower costs without compromising yield (>80%) .
  • Solvent Volume : Switch from DMF to recyclable solvents (e.g., 2-MeTHF) for greener processes .
  • Chiral Resolution : Use immobilized lipases (e.g., CAL-B) for kinetic resolution of racemic mixtures (ee > 98%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.